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Compound of Interest

Compound Name: Cedirogant

Cat. No.: B3325134 Get Quote

For research use only. Not for use in diagnostic procedures.

Introduction
Cedirogant (also known as ABBV-157) is a potent and orally bioavailable small molecule that

functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus

(RORγt). RORγt is a key transcription factor that governs the differentiation and function of T

helper 17 (Th17) cells, which are critical producers of pro-inflammatory cytokines such as

Interleukin-17A (IL-17A) and IL-17F.[1][2] By inhibiting RORγt activity, Cedirogant effectively

downregulates the IL-17/IL-23 signaling pathway, which is implicated in the pathogenesis of

various autoimmune and inflammatory diseases, most notably psoriasis.[3][4]

These application notes provide an overview of Cedirogant's mechanism of action, available

data on its activity, and representative protocols for its use in cellular studies to evaluate RORγt

inhibition and its downstream effects. It is important to note that while Cedirogant has

undergone clinical investigation, detailed protocols for its use in preclinical in vitro studies are

not extensively published. The methodologies described herein are based on established

assays for characterizing RORγt inverse agonists.

Mechanism of Action
RORγt is a nuclear receptor that plays a pivotal role in the development of Th17 cells.[5] Upon

activation, RORγt binds to specific DNA sequences in the promoter regions of target genes,

including IL17A and IL17F, driving their transcription. Cedirogant, as an inverse agonist, binds
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to the ligand-binding domain of RORγt.[6] This binding event does not activate the receptor but

instead stabilizes it in an inactive conformation. This prevents the recruitment of coactivators

necessary for gene transcription, thereby suppressing the expression of IL-17 and other

RORγt-dependent genes.[6][7]

Data Presentation
While specific in vitro cellular dosages for Cedirogant are not widely available in published

literature, data from clinical and ex vivo studies provide valuable insights into its potency and

pharmacokinetic profile.

Table 1: Cedirogant Activity and Pharmacokinetic
Parameters
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Parameter Value Context Source

Ex vivo IC₅₀ 0.56 mg/L

Half-maximal

inhibitory

concentration for IL-

17A production in

stimulated whole

blood from clinical trial

participants.

[8][9]

Human PK (Single

Dose)
20–750 mg

Range of single

ascending doses

administered to

healthy participants

and psoriasis patients

in Phase I trials.

[1][2]

Human PK (Multiple

Dose)

75–375 mg (once

daily)

Range of multiple

ascending doses

administered in Phase

I and II trials.

[1][2][3]

Time to Max. Plasma

Conc.
2–5 hours

Median time to reach

maximum plasma

concentration after

oral administration.

[1][2]

Mean Terminal Half-

life
16–28 hours

The mean terminal

half-life observed

across different

populations and

dosing regimens.

[1][2]

Note: The clinical dose range was determined based on preclinical in vitro and in vivo

pharmacology and toxicology studies, though the specific data from these studies are not

publicly detailed.[1]
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Caption: Inhibition of the RORγt signaling pathway by Cedirogant, preventing Th17

differentiation and IL-17 production.
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Experimental Workflow for Evaluating RORγt Inverse
Agonists
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Caption: A generalized workflow for assessing the efficacy of Cedirogant in an in vitro Th17

differentiation assay.
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The following is a representative protocol for a human Th17 cell differentiation assay to

determine the potency of a RORγt inverse agonist like Cedirogant. Researchers should

optimize conditions based on their specific cell source and reagents.

Protocol: Human Th17 Cell Differentiation and IL-17A
Inhibition Assay
1. Objective: To measure the dose-dependent inhibition of IL-17A production by Cedirogant in
primary human naive CD4+ T cells cultured under Th17-polarizing conditions.

2. Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4+ T cells.

Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting).

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin.

Human CD3/CD28 T-Cell Activator (e.g., Dynabeads™ or plate-bound antibodies).

Th17-Polarizing Cytokines (Human):

IL-1β (10-20 ng/mL)

IL-6 (20-50 ng/mL)

IL-23 (10-20 ng/mL)

TGF-β1 (1-5 ng/mL)

Anti-IL-4 antibody (1-5 µg/mL)

Anti-IFN-γ antibody (1-5 µg/mL)

Cedirogant (prepare a 10 mM stock solution in DMSO, then serially dilute in culture

medium).
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ELISA or HTRF kit for human IL-17A quantification.

96-well flat-bottom cell culture plates.

Cell viability assay reagent (e.g., CellTiter-Glo®).

3. Method:

Day 0: T Cell Isolation and Plating

Isolate naive CD4+ T cells from human PBMCs according to the manufacturer's protocol for

the isolation kit.

Assess cell purity and viability.

Resuspend cells in complete RPMI-1640 medium and plate them at a density of 1 x 10⁵ to 2

x 10⁵ cells per well in a 96-well plate.

Add CD3/CD28 T-Cell Activator to each well to stimulate the T cells.

Day 0: Compound Treatment

Prepare serial dilutions of Cedirogant in complete medium. A typical concentration range to

test for a novel RORγt inhibitor might be from 1 nM to 10 µM. Given the ex vivo IC₅₀ of ~0.56

mg/L (approximately 1 µM, assuming a molecular weight around 560 g/mol ), a range

spanning 10 nM to 5 µM would be appropriate.

Add the diluted Cedirogant or a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

Add the Th17-polarizing cytokine cocktail to all wells (except for negative controls, e.g.,

unstimulated cells or Th0 conditions).

Bring the final volume in each well to 200 µL.

Day 3-5: Endpoint Analysis

After 3 to 5 days of incubation at 37°C and 5% CO₂, centrifuge the plate to pellet the cells.
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Carefully collect the cell culture supernatant for IL-17A analysis. Store at -80°C if not

analyzed immediately.

Quantify the concentration of IL-17A in the supernatants using an ELISA or HTRF assay,

following the manufacturer's instructions.

To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate

according to the manufacturer's protocol.

4. Data Analysis:

Correct for background by subtracting the values from blank wells.

Normalize the IL-17A production data by expressing it as a percentage of the vehicle-treated

control (100% activity).

Plot the percentage of inhibition against the logarithm of the Cedirogant concentration.

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve.

Evaluate cell viability data to ensure that the observed inhibition of IL-17A is not due to

cytotoxicity.

Disclaimer: This document is intended to provide guidance and application notes for

researchers. All experiments should be conducted in a safe laboratory environment, and all

reagents should be handled according to the manufacturer's safety data sheets. The provided

protocols are representative and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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